Zofenoprilat arginine

ACE inhibition IC50 enzyme kinetics

Select Zofenoprilat arginine for its distinct sulfhydryl group, providing 2.9-fold greater ACE inhibition (IC50 8 nM) vs. captopril and >100-fold superoxide scavenging. The arginine salt ensures solubility unattainable with the free acid. This reference standard is validated in SMILE clinical trials, showing a 33% reduction in heart failure/death, making it essential for reproducible, translatable cardiovascular and antioxidant research.

Molecular Formula C21H33N5O5S2
Molecular Weight 499.7 g/mol
CAS No. 81872-09-5
Cat. No. B1684417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenoprilat arginine
CAS81872-09-5
Synonyms(1(S*),2alpha,4alpha)-isomer of SQ 26703
SQ 26703
SQ-26,703
zofenopril-SH
zofenopril-SH cpd with arginine
Molecular FormulaC21H33N5O5S2
Molecular Weight499.7 g/mol
Structural Identifiers
SMILESCC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H19NO3S2.C6H14N4O2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-,12+,13+;4-/m10/s1
InChIKeyOSKWTWSFSUAPKP-KQUFBQNASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zofenoprilat Arginine (CAS 81872-09-5): Procurement-Relevant Specifications and Pharmacological Classification


Zofenoprilat arginine (CAS 81872-09-5, UNII: 36F26ZSQ0D) is an organoammonium salt obtained by combining zofenoprilat with one molar equivalent of L-arginine [1]. It is the active sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitory moiety of the prodrug zofenopril calcium [2]. The arginine salt formulation (SQ 26,703) was specifically developed to overcome the relative insolubility of the parent active moiety for research applications [3]. The compound is characterized by a sulfhydryl (-SH) group in its molecular structure, which distinguishes it pharmacologically from non-sulfhydryl ACE inhibitors and confers additional antioxidant and tissue-protective properties [4].

Why Zofenoprilat Arginine (CAS 81872-09-5) Cannot Be Interchanged with Other ACE Inhibitors


Generic substitution among ACE inhibitors is not scientifically valid due to substantial structural and pharmacological heterogeneity within this therapeutic class. Zofenoprilat arginine possesses a sulfhydryl (-SH) group that is absent in carboxyl-containing ACE inhibitors such as enalaprilat and lisinopril, and in phosphinyl-containing agents such as fosinoprilat [1]. This sulfhydryl moiety confers distinct properties including high lipophilicity, selective cardiac tissue ACE inhibition, and direct antioxidant activity via reactive oxygen species scavenging and H2S donor function [2]. These structural differences translate to quantifiable variations in potency, duration of action, tissue selectivity, and clinical outcomes that preclude simple interchangeability [3]. For researchers and procurement specialists, selecting the incorrect ACE inhibitor surrogate introduces uncontrolled variables that compromise experimental reproducibility and clinical relevance.

Quantitative Differentiation Evidence for Zofenoprilat Arginine (SQ 26,703)


In Vitro ACE Inhibition Potency: Zofenoprilat Arginine vs. Captopril

Zofenoprilat arginine (SQ 26,703) demonstrates approximately 2.9-fold greater potency as an ACE inhibitor compared to captopril in rabbit lung ACE assays [1]. This difference is substantial at the enzyme level and translates to enhanced pharmacological efficiency.

ACE inhibition IC50 enzyme kinetics in vitro pharmacology

Isolated Tissue Functional Activity: AI-Induced Contraction Inhibition

In isolated guinea pig ileum preparations, zofenoprilat arginine (SQ 26,703) potently inhibited angiotensin I-induced contractions with an EC50 of 3 nM, while showing no effect on angiotensin II, BaCl2, PGE1, histamine, serotonin, or acetylcholine responses, confirming specificity for ACE-mediated conversion [1]. Comparative EC50 data for captopril under identical conditions is not available in the same study; however, the specificity profile establishes that observed effects are ACE-dependent.

isolated tissue angiotensin I EC50 guinea pig ileum

Sulfhydryl-Dependent Free Radical Scavenging: Differentiation from Non-Sulfhydryl ACE Inhibitors

Zofenoprilat, the active moiety of zofenoprilat arginine, contains a sulfhydryl (-SH) group that confers direct antioxidant activity absent in non-sulfhydryl ACE inhibitors such as enalaprilat and lisinopril [1]. In an autooxidation of epinephrine assay (a superoxide-mediated reaction), sulfhydryl-containing compounds (zofenopril, captopril) demonstrated IC50 values of 8-10 μM for free radical scavenging, whereas non-sulfhydryl ACE inhibitors (enalaprilat, teprotide) showed IC50 values greater than 1000 μM, representing a >100-fold difference in antioxidant capacity [2].

antioxidant reactive oxygen species superoxide sulfhydryl group

In Vivo Antihypertensive Duration: Zofenopril vs. Captopril in Spontaneously Hypertensive Rats

In spontaneously hypertensive rats (SHR), oral zofenopril at 22.0 mg/kg produced a 33 mmHg reduction in blood pressure, exceeding the 25 mmHg reduction achieved by 30 mg/kg captopril [1]. More critically, zofenopril demonstrated longer-lasting antihypertensive effects than captopril across all tested doses in SHR and in two-kidney, one-clip renal hypertensive rats [2].

antihypertensive duration of action SHR in vivo pharmacology

Clinical Endpoint Reduction in Acute Myocardial Infarction: SMILE Trial

In the randomized, placebo-controlled SMILE (Survival of Myocardial Infarction Long-term Evaluation) trial, zofenopril treatment initiated within 24 hours of anterior myocardial infarction and continued for 6 weeks reduced the combined primary endpoint of severe heart failure and/or death to 7.1% compared with 10.6% for placebo, representing a 33% relative risk reduction [1]. This clinical benefit was sustained at one year, with improved survival in the zofenopril group [2].

myocardial infarction mortality heart failure SMILE trial clinical outcomes

Clinical Vasoprotective Effects: Carotid IMT Reduction vs. Enalapril

In a comparative clinical study of mildly hypertensive patients, long-term treatment with the sulfhydryl ACE inhibitor zofenopril demonstrated slowing of carotid intima-media thickness (IMT) progression compared with the carboxylic ACE inhibitor enalapril [1]. The study evaluated effects on carotid atherosclerosis and systemic oxidative stress markers (nitrite/nitrate, asymmetrical dimethyl-L-arginine, and isoprostanes), with zofenopril showing favorable modulation of the nitric oxide/oxidative stress pathways beyond blood pressure reduction [2].

carotid intima-media thickness atherosclerosis oxidative stress vasoprotection

Recommended Research and Industrial Applications for Zofenoprilat Arginine (CAS 81872-09-5)


In Vitro ACE Inhibition Assays Requiring High Potency and Sulfhydryl-Dependent Activity

For enzyme inhibition studies where maximal ACE blockade at low nanomolar concentrations is critical, zofenoprilat arginine provides an IC50 of 8 nM (rabbit lung ACE), representing a 2.9-fold potency advantage over captopril (IC50 = 23 nM) [1]. This higher potency enables lower compound consumption and reduced potential for off-target effects. Additionally, the sulfhydryl group enables parallel investigation of antioxidant mechanisms, with >100-fold greater superoxide scavenging activity compared to non-sulfhydryl ACE inhibitors [2].

Myocardial Infarction and Ischemia-Reperfusion Injury Models

The SMILE clinical trial program provides robust outcome data supporting zofenopril's use in myocardial infarction models. Treatment reduced the combined endpoint of severe heart failure and/or death from 10.6% to 7.1% (33% relative risk reduction) at 6 weeks post-MI [1]. The compound's sulfhydryl-dependent antioxidant properties and H2S donor function have been specifically implicated in cardioprotection during ischemia-reperfusion [2]. For preclinical MI studies requiring translational relevance, zofenoprilat arginine offers a clinically validated pharmacological profile.

Vascular Remodeling and Atherosclerosis Studies

Clinical evidence demonstrates that zofenopril slows carotid intima-media thickness (IMT) progression compared with enalapril in hypertensive patients, with concurrent improvements in nitric oxide bioavailability and reduction in oxidative stress markers [1]. In angiotensin II-infused rat models, zofenopril prevented vascular remodeling and abolished superoxide anion production beyond its ACE inhibitory effects [2]. These findings support selecting zofenoprilat arginine for research focused on vascular protection, endothelial function, and atherosclerosis mechanisms.

Comparative ACE Inhibitor Pharmacology and Structure-Activity Studies

As the active arginine salt formulation (SQ 26,703) of a sulfhydryl-containing ACE inhibitor prodrug, zofenoprilat arginine serves as a critical reference compound for studies comparing ACE inhibitor subclasses. Its distinct structural features—sulfhydryl group, high lipophilicity, and selective cardiac tissue penetration—enable direct comparisons with carboxyl-containing (enalaprilat, lisinopril) and phosphinyl-containing (fosinoprilat) ACE inhibitors [1]. The availability of head-to-head preclinical data against captopril across multiple species (rat, dog, monkey) provides validated benchmarks for experimental design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zofenoprilat arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.